molecular formula C16H24N2O B7569933 (2,4-Dimethylphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone

(2,4-Dimethylphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone

Cat. No. B7569933
M. Wt: 260.37 g/mol
InChI Key: VTSFBXAVXAXOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-Dimethylphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone, commonly known as MDMB-CHMICA, is a synthetic cannabinoid that belongs to the indole class. It was first synthesized in 2014 and has been used as a research chemical ever since. The compound has been found to have a high affinity for the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.

Mechanism of Action

MDMB-CHMICA acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. When MDMB-CHMICA binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic effects of synthetic cannabinoids, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
MDMB-CHMICA has been found to have a wide range of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as to cause changes in mood and perception. In addition, it has been found to have neurotoxic effects, causing damage to neurons in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using MDMB-CHMICA in lab experiments is its high affinity for the CB1 receptor, which makes it a useful tool for studying the effects of synthetic cannabinoids on the human body. However, one limitation is its potential for neurotoxicity, which can make it difficult to use in certain types of experiments.

Future Directions

There are many future directions for research on MDMB-CHMICA and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids that have a lower risk of neurotoxicity. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the human body, including their potential for addiction and other negative health outcomes. Finally, research on the potential therapeutic uses of synthetic cannabinoids is also an area of interest, particularly in the treatment of conditions such as chronic pain and anxiety disorders.

Synthesis Methods

MDMB-CHMICA is synthesized through a multi-step process that involves the use of various reagents and solvents. The starting material is 2,4-dimethylbenzaldehyde, which is reacted with nitroethane to form the nitrostyrene intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to form the amine. The amine is then reacted with piperidine and formaldehyde to form the final product.

Scientific Research Applications

MDMB-CHMICA has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been used in studies to determine the binding affinity of synthetic cannabinoids to the CB1 receptor, as well as their effects on various physiological processes such as heart rate, blood pressure, and body temperature.

properties

IUPAC Name

(2,4-dimethylphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-12-4-5-15(13(2)10-12)16(19)18-8-6-14(7-9-18)11-17-3/h4-5,10,14,17H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSFBXAVXAXOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)CNC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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